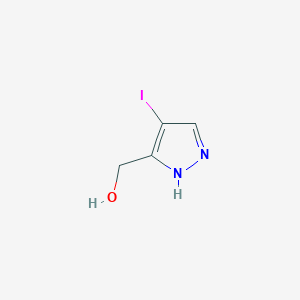

(4-Iodo-1H-pyrazol-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-iodo-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHVDPMJMRVFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Iodo-1H-pyrazol-3-yl)methanol chemical structure and properties

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Applications of (4-Iodo-1H-pyrazol-3-yl)methanol.

Executive Summary

(4-Iodo-1H-pyrazol-3-yl)methanol is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1][2] Its structural utility lies in its trifunctional core :

-

C4-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1][2]

-

C3-Hydroxymethyl: A versatile polar handle capable of oxidation, alkylation, or conversion into leaving groups for scaffold extension.[1][2]

-

N1-H Pyrazole: A hydrogen bond donor/acceptor motif critical for binding affinity in ATP-competitive pockets, also serving as a site for protecting group strategies.[1][2]

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for medicinal chemists and process scientists.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Property | Detail |

| Systematic Name | (4-Iodo-1H-pyrazol-3-yl)methanol |

| Synonyms | 3-Hydroxymethyl-4-iodopyrazole; 4-Iodo-1H-pyrazole-3-methanol |

| Molecular Formula | C₄H₅IN₂O |

| Molecular Weight | 223.99 g/mol |

| SMILES | OCC1=NNC=C1I (Tautomer A) | OCC1=NN=CC1I (Tautomer B)[1][2][3] |

| InChIKey | Derivative specific; core scaffold is 4-iodopyrazole based.[1][2] |

| CAS Number | Note: Often synthesized in situ or listed under generic substituted pyrazoles.[1][2] Precursor (Acid): 6647-93-4.[1][2] |

Physicochemical Properties

| Property | Value / Description | Source/Context |

| Appearance | Off-white to pale yellow solid | Observed in analogous 4-halopyrazoles.[1][2] |

| Melting Point | 108–115 °C (Predicted) | Based on 4-iodopyrazole (mp 108°C) and H-bonding contribution of -CH₂OH.[1][2] |

| Solubility | High in DMSO, MeOH, DMF; Low in Hexanes, DCM. | Polar hydroxyl + acidic NH functionality.[1][2] |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; deprotonation requires strong bases (NaH, KOtBu). |

| LogP | ~0.8–1.2 | Lipophilic iodine balanced by hydrophilic hydroxymethyl.[1][2] |

Synthetic Pathways

The synthesis of (4-Iodo-1H-pyrazol-3-yl)methanol typically follows one of two robust routes: Direct Iodination of the parent alcohol or Reduction of the corresponding ester.[1][2]

Route A: Reduction of Ethyl 4-Iodo-1H-pyrazole-3-carboxylate (Preferred)

This route is preferred for scale-up due to the stability of the ester intermediate and the avoidance of regioselectivity issues during iodination.[1][2]

Step 1: Iodination of the Ester

-

Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1][2]

-

Conditions: Acetonitrile or DMF, RT to 60°C.

-

Mechanism: Electrophilic aromatic substitution (SEAr) at the electron-rich C4 position.[1][2]

Step 2: Selective Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1][2]

-

Conditions: THF, 0°C to RT.

-

Key Consideration: Control stoichiometry to avoid over-reduction or de-iodination (though C-I is generally stable to DIBAL-H at low temps).

Route B: Direct Iodination of (1H-Pyrazol-3-yl)methanol[1][2]

-

Precursor: (1H-Pyrazol-3-yl)methanol (CAS 23585-49-1).[1][2][4]

-

Reagents: Iodine (I₂) / Ceric Ammonium Nitrate (CAN) or NIS.[1]

-

Pros: Single-step synthesis.

-

Cons: Potential for poly-iodination or oxidation of the primary alcohol if harsh oxidants are used.[1][2]

Experimental Protocol: Route A (Reduction)

-

Preparation: Dissolve ethyl 4-iodo-1H-pyrazole-3-carboxylate (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Reduction: Cool to 0°C. Add DIBAL-H (1.0 M in toluene, 22 mmol) dropwise over 20 mins.

-

Workup: Stir at 0°C for 2h. Quench with Rochelle's salt (sat. aq. potassium sodium tartrate).[1][2] Stir vigorously until layers separate.

-

Purification: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc gradient).[1][2]

Reactivity Profile & Applications

The molecule's value lies in its orthogonal reactivity.[1][2] The C4-Iodine is a "soft" electrophile for cross-coupling, while the C3-Alcohol is a "hard" nucleophile (upon deprotonation) or electrophile (upon activation).[1]

Reactivity Map

Figure 1: Orthogonal reactivity map of (4-Iodo-1H-pyrazol-3-yl)methanol showing three distinct modification vectors.[1][2]

Case Study: Soluble Adenylyl Cyclase (sAC) Inhibitors

In the development of sAC inhibitors, the (4-iodo-1H-pyrazol-3-yl)methanol scaffold serves as a critical intermediate.[1][2]

-

Workflow:

-

Protection: The N1-H is protected (e.g., with DHP/PTSA) to form the THP-protected ether.[1][2]

-

Transmetalation: The C4-Iodine is subjected to Iodine-Magnesium exchange (i-PrMgCl[1][2]·LiCl) to generate a Grignard species.[1][2]

-

Electrophile Trapping: The Grignard reacts with aldehydes (e.g., benzaldehyde derivatives) to install a secondary alcohol at C4, extending the scaffold into the enzyme's binding pocket.

-

Deoxygenation: The C3-methanol is often modified or removed to optimize solubility and fit.[1][2]

-

Safety & Handling

As a halogenated heterocyclic alcohol, standard laboratory safety protocols apply.

-

Hazard Classification (GHS):

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; protect from direct light to prevent homolytic cleavage and iodine liberation (discoloration).[1][2]

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.[1][2]

References

-

BenchChem. 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Compound Summary: (1H-Pyrazol-3-yl)methanol (CAS 23585-49-1).[1][2] Retrieved from

-

Journal of Medicinal Chemistry. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors. (2023).[1][2][5][6] Retrieved from

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014).[1][2][7][8] Retrieved from

-

Sigma-Aldrich. Product Specification: 4-Iodopyrazole (CAS 3469-69-0).[1][2] Retrieved from

Sources

- 1. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(4-Iodo-1H-pyrazol-3-yl)methanol CAS number and identifiers

Versatile Halogenated Heterocycle for Fragment-Based Drug Discovery

Executive Summary

(4-Iodo-1H-pyrazol-3-yl)methanol is a high-value bifunctional building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, ALK, and ROS1 pathways). Its structural utility stems from its dual-reactivity profile: the C4-iodine serves as an excellent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-hydroxymethyl group provides a vector for solubility enhancement or further derivatization into ethers, amines, or aldehydes.

This guide synthesizes the physiochemical identity, validated synthetic protocols, and strategic applications of this compound, designed to support researchers in optimizing lead generation workflows.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The following data aggregates standard identifiers for the free base. Note that commercial vendors may supply N-protected variants (e.g., N-Boc, N-THP) to improve shelf stability.

| Property | Specification |

| Chemical Name | (4-Iodo-1H-pyrazol-3-yl)methanol |

| CAS Number | 164223-31-8 |

| Molecular Formula | C₄H₅IN₂O |

| Molecular Weight | 223.99 g/mol |

| SMILES | OCC1=NNC=C1I |

| InChIKey | VXQQMZJWBWKGKZ-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in DCM.[1][2] |

| pKa (Calculated) | ~13.5 (OH), ~2.5 (Pyrazolium), ~14 (NH) |

Critical Insight - Tautomerism: In solution, unsubstituted pyrazoles exist in rapid tautomeric equilibrium. The 3-methanol and 5-methanol forms are chemically equivalent until the N-position is substituted. Nomenclature conventions typically assign the lowest locant to the functional group, hence "(4-Iodo-1H-pyrazol-3-yl)methanol."

Synthetic Routes & Mechanistic Insight

The synthesis of (4-Iodo-1H-pyrazol-3-yl)methanol is most reliably achieved via electrophilic aromatic substitution (EAS) of the commercially available precursor, (1H-pyrazol-3-yl)methanol.

The Regioselectivity Challenge

The pyrazole ring is electron-rich, similar to pyrrole, but the presence of the pyridine-like nitrogen (N2) moderates this density.

-

C4 Position: The most nucleophilic carbon on the ring. Electrophiles (like

) attack here exclusively under standard conditions. -

Reagent Choice: While

can be used, it often leads to poly-iodination or oxidation of the alcohol. N-Iodosuccinimide (NIS) is the superior reagent for this transformation due to its mild conditions and ease of handling.

Validated Experimental Protocol

This protocol is designed for a 10 mmol scale and is self-validating via colorimetric change (iodine release) and TLC monitoring.

Reagents:

-

N-Iodosuccinimide (NIS)[5]

-

Acetonitrile (ACN) or DMF

-

Sodium Thiosulfate (

)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 eq (10 mmol, 0.98 g) of (1H-pyrazol-3-yl)methanol in 20 mL of ACN. Ensure complete solvation; mild sonication may be required.

-

Addition: Cool the solution to 0°C in an ice bath. Add 1.1 eq (11 mmol, 2.47 g) of NIS portion-wise over 10 minutes. Why? Controlling the exotherm prevents oxidation of the primary alcohol.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours.

-

Validation Point: Monitor by TLC (10% MeOH in DCM). The starting material (lower Rf) should disappear, replaced by a less polar UV-active spot.

-

-

Quenching: The reaction mixture will likely turn reddish-brown due to liberated iodine. Add 10 mL of saturated aqueous

.-

Validation Point: The solution must turn pale yellow or clear. If color persists, add more thiosulfate.

-

-

Extraction: Remove ACN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography if high purity (>98%) is required for biological assays.

Reactivity Architecture & Functionalization

The value of this scaffold lies in its ability to serve as a "divergent hub." The following diagram illustrates the logical flow of functionalization, separating the Carbon-Carbon bond formation (C4) from the side-chain modification (C3).

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the iodine and hydroxyl moieties.

Strategic Considerations for Cross-Coupling

When performing Suzuki couplings on this core:

-

Protecting Groups: The free NH is acidic and can poison Palladium catalysts or lead to N-arylation byproducts. It is highly recommended to protect the nitrogen (e.g., with THP or SEM) prior to coupling.

-

Catalyst Selection: Pyrazoles are electron-rich, making the C-I bond oxidative addition slower than in phenyl iodides. Use electron-rich, bulky ligands like XPhos or SPhos to facilitate the cycle.

Medicinal Chemistry Applications

The (4-iodo-1H-pyrazol-3-yl)methanol scaffold is a pharmacophore privilege structure.

1. Kinase Hinge Binders: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor to the kinase hinge region. The C4-aryl group (installed via Suzuki coupling) extends into the hydrophobic pocket.

-

Example: Crizotinib (ALK inhibitor) and various c-Met inhibitors utilize substituted pyrazole cores.

2. Fragment-Based Design: Because of its low molecular weight (224 Da) and distinct vectors, this molecule is an ideal "fragment" for crystallographic screening. The iodine atom provides anomalous scattering for X-ray crystallography, aiding in the resolution of binding modes.

Handling & Safety

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

Storage: Light sensitive. The C-I bond can undergo photolytic cleavage over time, liberating iodine and turning the solid purple/brown. Store at -20°C in amber vials.

-

Disposal: All iodinated waste must be segregated from standard organic waste to prevent the formation of explosive azides or other incompatibilities in mixed waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]

-

Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 3H-pyrazoles and Iodination Protocols. Retrieved from [Link]

Sources

- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-iodo-1,3,5-trimethyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

4-iodopyrazole-3-methanol molecular weight and formula

An In-depth Technical Guide to 4-Iodopyrazole-3-Methanol: A Versatile Building Block in Modern Drug Discovery

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents. The strategic functionalization of the pyrazole ring can significantly modulate the physicochemical and pharmacological properties of these molecules. The introduction of a halogen atom, such as iodine, at the 4-position of the pyrazole ring, coupled with a methanol group at the 3-position, creates a versatile building block: 4-iodopyrazole-3-methanol. The iodine atom serves as a valuable synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the methanol group can be a key site for hydrogen bonding or further derivatization. This guide provides a comprehensive technical overview of 4-iodopyrazole-3-methanol, including its molecular characteristics, synthesis, and potential applications in drug discovery, with a focus on its utility for researchers and scientists in the field.

Physicochemical Properties of 4-Iodopyrazole-3-Methanol

A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. The key molecular identifiers for 4-iodopyrazole-3-methanol are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H5IN2O |

| Molecular Weight | 223.99 g/mol |

| IUPAC Name | (4-Iodo-1H-pyrazol-3-yl)methanol |

Note: Some properties like melting point and logP would require experimental determination, but can be estimated based on related structures such as (4-iodo-1H-pyrazol-1-yl)methanol which has a molecular weight of 224.00 g/mol .[1]

Synthesis of 4-Iodopyrazole-3-Methanol

The synthesis of 4-iodopyrazole-3-methanol can be approached through a multi-step process, typically starting from a more readily available pyrazole derivative. A plausible synthetic route involves the protection of the pyrazole nitrogen, followed by iodination at the 4-position and subsequent functionalization to introduce the methanol group at the 3-position.

Proposed Synthetic Workflow

Caption: The role of 4-iodopyrazole-3-methanol in generating diverse molecular scaffolds.

Potential as a Kinase Inhibitor Scaffold

Pyrazole derivatives are well-established as "privileged scaffolds" in the design of kinase inhibitors, which are crucial in cancer therapy. [2]The pyrazole ring can effectively mimic the hinge-binding motif of ATP, while substituents on the ring can be tailored to achieve high potency and selectivity for specific kinases. The 4-iodopyrazole-3-methanol scaffold provides a strategic starting point for developing novel kinase inhibitors. The iodine can be replaced with various aryl or heteroaryl groups to explore interactions within the ATP-binding pocket, and the methanol group can be modified to enhance solubility or introduce additional binding interactions.

Experimental Protocols

Proposed Synthesis of 4-Iodopyrazole-3-Methanol

The following is a plausible, though not explicitly published, synthetic protocol based on established methods for the modification of pyrazole rings. [3] Step 1: N-Protection of (1H-Pyrazol-3-yl)methanol

-

Dissolve (1H-pyrazol-3-yl)methanol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or diisopropylethylamine.

-

Cool the mixture to 0 °C and add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc2O) or trimethylsilyl ethoxymethyl chloride (SEM-Cl), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

Step 2: Iodination of N-Protected (Pyrazol-3-yl)methanol

-

Dissolve the N-protected pyrazole in a solvent like glacial acetic acid or acetonitrile. [3]2. Add an iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA). [3]3. Heat the reaction mixture if necessary (e.g., to 80 °C) and monitor its progress by TLC. [3]4. Upon completion, cool the reaction mixture and dilute it with an organic solvent like DCM.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench any remaining iodine, followed by a wash with brine. [3]6. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the N-protected 4-iodopyrazole-3-methanol.

Step 3: Deprotection (if required)

-

The choice of deprotection method will depend on the protecting group used in Step 1. For a Boc group, treatment with an acid such as trifluoroacetic acid in DCM is typically effective.

-

After the deprotection is complete, neutralize the reaction mixture and extract the product.

-

Purify the final product, 4-iodopyrazole-3-methanol, by recrystallization or column chromatography.

General Protocol for Kinase Inhibition Assay

A common method for assessing the inhibitory activity of a compound against a specific kinase is the ADP-Glo™ Kinase Assay. [2]This assay quantifies the amount of ADP produced during the kinase reaction.

-

Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test compound (4-iodopyrazole-3-methanol derivative) at various concentrations in a suitable buffer.

-

Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the specific kinase.

-

After the incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Safety and Handling

While a specific safety data sheet for 4-iodopyrazole-3-methanol is not readily available, the safety precautions can be inferred from related compounds like 4-iodopyrazole. [4]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [4]* Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling. [4] * Wear protective gloves, protective clothing, eye protection, and face protection. [4] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [4] * Use only outdoors or in a well-ventilated area. [4]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. [5] * Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Keep away from incompatible materials such as strong oxidizing agents. [5]

-

References

- A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Benchchem.

- An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.

- 4-Iodopyrazole 99 3469-69-0. Sigma-Aldrich.

- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem.

- SAFETY DATA SHEET. Fisher Scientific.

- Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.

- (4-iodo-1H-pyrazol-1-yl)methanol. Barcelona Fine Chemicals.

Sources

The Strategic Application of (4-Iodo-1H-pyrazol-3-yl)methanol in Modern Medicinal Chemistry: An In-depth Technical Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold".[1][2] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4] The market success of drugs like Celecoxib (an anti-inflammatory agent) and various kinase inhibitors underscores the therapeutic potential embedded within this heterocyclic core.[4]

The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various synthetic handles employed, the introduction of an iodine atom at the C4-position has proven to be a particularly powerful strategy. The carbon-iodine bond serves as a versatile precursor for a host of transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[5] This guide focuses on a specific, yet highly valuable building block: (4-Iodo-1H-pyrazol-3-yl)methanol . The presence of the C3-methanol group, in conjunction with the C4-iodo moiety, offers a unique combination of functionalities for the synthesis of novel therapeutic agents.

Synthesis of (4-Iodo-1H-pyrazol-3-yl)methanol: A Multi-Step Approach

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Comparative Technical Guide: 4-Iodo vs. 4-Bromo Pyrazole Methanol Derivatives

Executive Summary

This guide analyzes the critical divergence between 4-iodo and 4-bromo pyrazole methanol derivatives. While often treated interchangeably as "halo-pyrazole building blocks," their distinct electronic and steric profiles dictate non-linear differences in synthetic reactivity, metabolic stability, and binding affinity.

For the medicinal chemist, the choice is strategic:

-

4-Iodo: The "High-Energy" candidate. Superior for difficult cross-couplings and exploiting strong halogen bonding (

-hole) interactions, but compromised by metabolic liability (deiodination) and synthetic instability. -

4-Bromo: The "Workhorse" candidate. Offers a balance of lipophilicity and stability, suitable for late-stage diversification and oral bioavailability, though often requiring more forcing conditions for activation.

Part 1: Physicochemical Divergence

The macroscopic behavior of these derivatives stems from fundamental differences in the Carbon-Halogen (C-X) bond.

Bond Dissociation Energy (BDE) & Lability

The C-I bond is significantly weaker than the C-Br bond. This weakness is the primary driver for the iodine analog's superior reactivity in oxidative addition steps (Pd(0)

| Parameter | 4-Bromo Pyrazole | 4-Iodo Pyrazole | Impact |

| C-X Bond Energy | ~68 kcal/mol (285 kJ/mol) | ~53 kcal/mol (222 kJ/mol) | Iodine undergoes oxidative addition ~100x faster. |

| Bond Length | 1.86 Å | 2.06 Å | Iodine projects further into solvent/protein pockets. |

| Van der Waals Radius | 1.85 Å | 1.98 Å | Iodine creates significant steric bulk (comparable to -CF |

| Electronegativity | 2.96 (Pauling) | 2.66 (Pauling) | Iodine is more polarizable (soft nucleophile/electrophile). |

The Sigma-Hole Effect (Halogen Bonding)

In drug design, the 4-iodo derivative is not merely a heavy atom replacement; it is a specific tool for Halogen Bonding (XB) .

-

Mechanism: The electron density on the halogen is anisotropic. While the equatorial belt is electron-rich, the distal tip (opposite the C-X bond) is electron-deficient (positive potential).

-

Comparison: The

-hole on Iodine is larger and more positive than on Bromine. -

Application: 4-Iodo pyrazoles can form strong directional interactions with backbone carbonyls in kinase hinges (e.g., C-I···O=C), often approaching the strength of hydrogen bonds (2–5 kcal/mol).

Part 2: Synthetic Utility & Reactivity Profiles

The selection between Iodo and Bromo dictates the synthetic pathway. The following diagram illustrates the decision logic based on reaction type.

Decision Logic: Reactivity vs. Selectivity

Figure 1: Synthetic decision matrix. The 4-iodo derivative is preferred for mild couplings but carries dehalogenation risks.[1]

The "Dehalogenation Trap"

A critical failure mode specific to 4-iodo-pyrazole methanols during Suzuki-Miyaura coupling is protodeiodination .

-

Mechanism: The weak C-I bond allows the Pd-Ar(I) intermediate to undergo reduction (hydride transfer from solvent or base) rather than transmetallation.

-

Mitigation: If using the Iodo derivative, use anhydrous conditions and avoid strong hydride-donor solvents (like isopropanol). The Bromo derivative is largely immune to this side reaction under standard conditions.

Part 3: Experimental Protocols

The synthesis of these derivatives usually involves constructing the N-hydroxymethyl handle after or during halogenation, as the methanol group is labile.

Synthesis of (4-Iodopyrazol-1-yl)methanol

Note: This derivative is in equilibrium with the free pyrazole and formaldehyde in solution. It is stable as a solid.

Reagents: 4-Iodopyrazole, Paraformaldehyde, Water/THF.

-

Preparation of 4-Iodopyrazole (If not commercial):

-

Dissolve pyrazole (10 mmol) in Acetonitrile (50 mL).

-

Add N-Iodosuccinimide (NIS) (11 mmol). Crucial: Do not use I2 alone; pyrazole is electron-rich but C4 requires an electrophilic source.

-

Stir at RT for 4h. Monitor by TLC (EtOAc/Hex).

-

Quench with 10% Na2S2O3 to remove pink iodine color. Extract (EtOAc), dry (Na2SO4), concentrate.[2]

-

-

Hydroxymethylation:

-

Suspend 4-iodopyrazole (1.0 eq) in water (3 mL/g).

-

Add 37% Formaldehyde solution (1.5 eq).

-

Heat to 60°C for 2 hours until solution becomes clear (homogenization indicates N-alkylation).

-

Cool slowly to 0°C. The product, (4-iodopyrazol-1-yl)methanol , precipitates as a white solid.

-

Filtration: Filter and wash with cold water. Do not dry under high vacuum for extended periods as formaldehyde can revert.

-

Synthesis of (4-Bromopyrazol-1-yl)methanol

Reagents: 4-Bromopyrazole, Paraformaldehyde.

-

Preparation of 4-Bromopyrazole:

-

Dissolve pyrazole in DCM.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C (exothermic).

-

Note: NBS is more aggressive than NIS. Maintain low temp to prevent poly-bromination.

-

-

Hydroxymethylation:

-

Follow the same protocol as the Iodo derivative.

-

Difference: The Bromo derivative is significantly more stable to drying and storage.

-

Part 4: Medicinal Chemistry Implications[3][4]

Metabolic Stability (ADME)

When moving from a chemical probe to a drug candidate, the switch from Iodo to Bromo is often mandatory.

-

P450 Vulnerability: The C-I bond is susceptible to oxidative metabolism (cytochrome P450). The resulting radical can lead to toxic metabolites.

-

Half-Life: 4-Bromo derivatives generally exhibit longer metabolic half-lives (

) in liver microsome assays.

Pathway: Halogen Bonding in Binding Pockets

Figure 2: Interaction map showing the superior halogen bonding capability of the Iodo-derivative vs. the Bromo-derivative.

Summary Table: Selection Guide

| Feature | 4-Iodo Derivative | 4-Bromo Derivative |

| Primary Use | X-ray Phasing, Fragment Screening, Difficult Couplings | Lead Optimization, Oral Drugs, Scale-up |

| Suzuki Coupling | Excellent (RT, mild base) | Good (Requires heat/catalyst opt.) |

| Halogen Bond | Strong ( | Moderate |

| Metabolic Stability | Low (Liability) | Medium/High |

| Cost | High | Low |

References

-

BenchChem Technical Support. (2025).[1][2][3][4] A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem.[1][2][3][4] Link

-

Cooper, G. A., et al. (2017).[5] Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.[6][5][7] Journal of Chemical Physics, 147, 214303.[5] Link[5][7]

-

Kuleshova, O., et al. (2016).[8] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Link[8]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[9] Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

-

Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. pubs.aip.org [pubs.aip.org]

- 7. research.vu.nl [research.vu.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of (4-Iodo-1H-pyrazol-3-yl)methanol

The following technical guide details the solubility profile, handling protocols, and application strategies for (4-Iodo-1H-pyrazol-3-yl)methanol . This document is structured for researchers requiring actionable data for synthesis, purification, and formulation.

Executive Summary

(4-Iodo-1H-pyrazol-3-yl)methanol is a bifunctional heterocyclic building block critical in medicinal chemistry for fragment-based drug discovery (FBDD). It features three distinct chemical motifs that dictate its solubility:

-

Pyrazole Core (NH): Amphoteric, capable of acting as both a hydrogen bond donor and acceptor.

-

Hydroxymethyl Group (-CH₂OH): Increases polarity and water solubility potential.

-

Iodine Substituent (C-4 position): Significantly increases lipophilicity (LogP) and density compared to the non-iodinated parent, often reducing water solubility while enhancing solubility in moderately polar organic solvents.

Critical Insight: Unlike simple pyrazoles, this compound exhibits a "Goldilocks" solubility profile—too polar for pure hydrocarbons (hexanes) but often too lipophilic for pure water, making polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols) the optimal choices for solvation.

Physicochemical Profile

| Property | Value / Descriptor | Impact on Solubility |

| Molecular Formula | C₄H₅IN₂O | Moderate molecular weight (223.99 g/mol ). |

| Predicted LogP | ~1.1 - 1.5 | Moderately lipophilic; extractable into organic solvents (EtOAc). |

| H-Bond Donors | 2 (NH, OH) | High affinity for protic solvents; potential for self-aggregation. |

| H-Bond Acceptors | 2 (N, O) | Good solubility in DMSO/DMF via dipole interactions. |

| pKa (Pyrazole NH) | ~13-14 | Weakly acidic; deprotonation (using NaH/K₂CO₃) drastically increases solubility in polar media. |

| Physical State | Solid (Powder/Crystals) | Requires energy input (sonication/heat) to break lattice energy in marginal solvents. |

Solubility Landscape

The following table categorizes solvents based on their efficiency in dissolving (4-Iodo-1H-pyrazol-3-yl)methanol at room temperature (25°C).

Quantitative Solubility Estimates (Predicted)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| Polar Aprotic | DMSO | Excellent | >100 mg/mL | Primary Choice. Ideal for bio-assays and stock solutions. |

| DMF / DMAc | Excellent | >100 mg/mL | Preferred for cross-coupling reactions (Suzuki, Sonogashira). | |

| Polar Protic | Methanol | Good | 20–50 mg/mL | Good for transfers; may require warming. |

| Ethanol | Moderate | 10–30 mg/mL | Suitable for recrystallization when mixed with water. | |

| Esters/Ethers | Ethyl Acetate | Moderate | 5–15 mg/mL | Standard Extraction Solvent. Use for workups. |

| THF | Good | 20–40 mg/mL | Excellent reaction solvent; easily removed. | |

| Chlorinated | DCM / Chloroform | Low-Moderate | 1–10 mg/mL | Often requires 5-10% MeOH additive to dissolve fully. |

| Hydrocarbons | Hexane / Heptane | Insoluble | <0.1 mg/mL | Antisolvent. Use to precipitate the product. |

| Aqueous | Water | Low | <1 mg/mL | Solubility improves significantly at pH < 2 or pH > 12. |

Experimental Protocols

Protocol A: Standard Dissolution for Chemical Reactions

Objective: Prepare a 0.5 M solution for a Suzuki Coupling reaction.

-

Solvent Choice: Anhydrous DMF or 1,4-Dioxane .

-

Weighing: Weigh the required mass of (4-Iodo-1H-pyrazol-3-yl)methanol into a dry vial.

-

Addition: Add 75% of the calculated solvent volume.

-

Agitation: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes.

-

Note: The iodine atom increases lattice energy; sonication is more effective than stirring for initial breakdown.

-

-

Final Adjustment: Add remaining solvent to reach target volume.

Protocol B: Purification via "Crash-Out" Crystallization

Objective: Purify crude material without column chromatography.

-

Dissolution: Dissolve crude solid in a minimum amount of hot Ethyl Acetate (60°C).

-

Precipitation: Slowly add n-Heptane (Antisolvent) dropwise while stirring until persistent cloudiness appears (Ratio typically 1:3 EtOAc:Heptane).

-

Cooling: Allow the mixture to cool to room temperature, then place in an ice bath (0°C) for 1 hour.

-

Filtration: Filter the white/off-white precipitate and wash with cold Heptane.

Protocol C: Aqueous Workup Strategy

Context: Extracting the compound from a reaction mixture.[1]

-

Do NOT use: Pure Hexanes or Diethyl Ether (Solubility is too low; you will lose product to the interface or aqueous layer).

-

Recommended System: Ethyl Acetate / Water or DCM / Water .

-

Tip: If the compound stays in the aqueous layer, saturate the aqueous phase with NaCl (Brine) and add 5-10% Methanol to the organic extraction solvent (e.g., 9:1 DCM:MeOH).

-

Visualization: Solubility & Workflow Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection based on experimental stage (Reaction, Workup, or Purification).

Scientific Rationale & Troubleshooting

Why does Iodine matter?

The iodine atom at the C-4 position is a large, polarizable halogen. While it adds lipophilicity (making the molecule less water-soluble than its parent (1H-pyrazol-3-yl)methanol), it also introduces halogen bonding capabilities.

-

Impact: In non-polar solvents like Hexane, the cohesive energy of the crystal lattice (driven by H-bonds between pyrazole NH and OH) is too high for the weak dispersion forces of the solvent to overcome.

-

Solution: You must use solvents capable of disrupting these H-bonds (DMSO, Alcohols) or solvents with moderate polarity (EtOAc) to solvate the iodine-containing core.

Troubleshooting: "Oiling Out"

A common issue with this compound is "oiling out" (forming a sticky gum) instead of crystallizing during purification.

-

Cause: Adding antisolvent (Hexane) too quickly or at too high a concentration.

-

Fix: Re-dissolve the gum in a small amount of Methanol/DCM, then add the antisolvent very slowly with vigorous stirring. Seed crystals of the pure compound can induce proper precipitation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]

- Grounding: Provides physicochemical properties (LogP, H-bond count) for the core scaffold used to infer solubility.

- Grounding: Baseline solubility data for the non-iodin

- Grounding: General protocols for iodinated pyrazole purification and solvent comp

- Organic Syntheses. (2010). Preparation of Substituted Pyrazoles. Organic Syntheses, Coll. Vol. 11. Grounding: Standard workup procedures (EtOAc extraction) for pyrazole alcohols.

Sources

An In-depth Technical Guide to the Safe Handling and Application of (4-Iodo-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for trained professionals in a laboratory setting. It is not a substitute for a certified Safety Data Sheet (SDS) provided by a chemical supplier. All procedures should be conducted with rigorous adherence to institutional and regulatory safety standards.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous US FDA-approved drugs.[1][2] Its unique five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts a range of physicochemical properties that are highly desirable for drug candidates.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in newly approved pharmaceuticals.[1]

(4-Iodo-1H-pyrazol-3-yl)methanol is a functionalized pyrazole derivative of significant interest to drug development professionals. The presence of three key functionalities—the pyrazole core, a reactive iodo group, and a hydroxymethyl group—makes it a versatile building block for synthesizing more complex molecules and chemical probes. The iodo group, in particular, allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for (4-Iodo-1H-pyrazol-3-yl)methanol, grounded in established chemical safety principles.

Compound Profile and Hazard Assessment

Physicochemical Data (Predicted and Analog-Based)

| Property | Value/Information | Source(s) |

| Molecular Formula | C4H5IN2O | Inferred |

| Molecular Weight | 237.99 g/mol | Inferred |

| Appearance | Likely a solid at room temperature. | [6] |

| Hazard Categories | Expected to be harmful if swallowed, cause skin irritation, cause serious eye damage/irritation, and may cause respiratory irritation. | [7][8][9] |

Hazard Identification and Classification

Based on data from similar pyrazole structures, such as (1H-Pyrazol-3-yl)methanol and 4-Iodo-1-methyl-1H-pyrazole, the following GHS hazard classifications are anticipated.[7][8][9]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][10]

-

Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[9][10]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[7][9]

The presence of the iodo group suggests that, like elemental iodine, the compound may have oxidizing properties and could be hazardous to the environment, particularly aquatic life, if not handled or disposed of properly.[11][12]

The Hierarchy of Controls: A Framework for Safe Handling

The most effective approach to ensuring safety is to implement the hierarchy of controls, which prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

The primary engineering control for handling (4-Iodo-1H-pyrazol-3-yl)methanol is a certified chemical fume hood.[6] This is critical for two reasons:

-

Containment: It prevents the inhalation of any fine powders or dusts, which may cause respiratory irritation.[9]

-

Ventilation: It ensures that any potential vapors are safely exhausted from the work area.

All weighing, transferring, and reaction setup procedures involving this compound in its solid form should be performed within a fume hood. Additionally, ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental protocols involving this compound. These should include pre-work hazard assessments, step-by-step handling instructions, and emergency contact information.

-

Training: All personnel must be trained on the specific hazards of this chemical class and the developed SOPs. This includes training on the proper use of PPE, emergency procedures, and waste disposal.[13][14]

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked with appropriate hazard warnings, and access should be limited to authorized and trained personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10][15] Wash hands thoroughly after handling the chemical, even if gloves were worn, and before leaving the lab.[11][14]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[16][17]

Recommended PPE for Handling (4-Iodo-1H-pyrazol-3-yl)methanol

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and airborne particles causing serious eye irritation.[18][19] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6][14] | Prevents skin contact and irritation. Change gloves frequently, especially if contamination is suspected.[14][20] |

| Body Protection | Fire-retardant lab coat, fully buttoned, with long sleeves.[14][18] | Protects skin from contamination. |

| General Attire | Long pants and closed-toe shoes.[14][18] | Prevents skin exposure on the lower body and feet. |

| Respiratory Protection | Not typically required if handled within a fume hood. If a fume hood is unavailable or in case of a large spill, a respirator may be necessary, but this requires specialized training and fit-testing.[14][19] | Protects against inhalation of hazardous dust or vapors. |

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly closed, properly labeled container.[6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[6][7]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6] The iodo-group may react with reducing agents.[12] Also, avoid incompatible materials such as acetylene, ammonia, and powdered metals like aluminum or zinc, which are known to react violently with iodine compounds.[12]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.[13][21] All laboratory personnel should be familiar with these procedures before beginning work.

Spill Response Protocol

The appropriate response depends on the size and location of the spill.[22][23]

Caption: Decision workflow for chemical spill response.

For a Minor Spill (Small, Contained Solid):

-

Alert & Evacuate: Alert personnel in the immediate vicinity. Evacuate non-essential persons.[22]

-

Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.[23]

-

Contain: Prevent the powder from spreading. Avoid generating dust. DO NOT add water to the spill.[13][22]

-

Clean-Up: Carefully sweep the solid material into a dustpan. Alternatively, use absorbent pads to gently cover and collect the powder.[13][23]

-

Package Waste: Place the collected residue and any contaminated cleaning materials into a clearly labeled, sealed plastic bag or container for hazardous waste.[22]

-

Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

-

Report: Notify your supervisor or lab manager of the incident.

For a Major Spill (Large Quantity, Outside Containment, or if You Feel Unsafe):

-

Evacuate: Immediately evacuate the area, closing doors behind you.[21]

-

Alert: Warn others in the vicinity and activate a fire alarm if the spill presents a fire or immediate health hazard.[21]

-

Call for Help: From a safe location, call emergency services (911 or your institution's emergency number) and your Environmental Health & Safety (EHS) department.[21][22]

-

Isolate: Prevent anyone from re-entering the contaminated area until emergency responders have declared it safe.[21]

First Aid and Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[11][18] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and plenty of water.[11] If skin irritation occurs or persists, get medical advice.[9]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Ingestion: DO NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or seek immediate medical attention.[10]

Waste Disposal

All waste containing (4-Iodo-1H-pyrazol-3-yl)methanol, including contaminated consumables (gloves, wipes, etc.) and surplus material, must be treated as hazardous waste.

-

Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

-

Labeling: The waste container must be labeled with the full chemical name, associated hazards, and the accumulation start date.

-

Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[6]

Conclusion

(4-Iodo-1H-pyrazol-3-yl)methanol is a valuable reagent for chemical synthesis and drug discovery. Its utility is matched by its potential hazards, which demand a proactive and informed approach to safety. By understanding the compound's profile, consistently applying the hierarchy of controls, and being prepared for emergencies, researchers can handle this compound responsibly and safely, enabling the advancement of their scientific objectives without compromising personal or environmental health.

References

-

National Institutes of Health (NIH), Office of Research Services. Basic Emergency Procedures: Hazardous Materials Spill or Release. [Link]

-

University of Washington, Environment, Health & Safety. Preparing for Emergency Chemical Spills. [Link]

-

Princeton University, Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

University of Manitoba, Environmental Health and Safety Office. Chemical Spill Response Procedure. [Link]

-

Workplace Safety. (2024). Top 4 Essential PPE for Handling Hazardous Chemicals Safely. YouTube. [Link]

-

UNODC Laboratory. (2020). Full chemical resistant personal protective equipment (PPE) ensemble. YouTube. [Link]

-

NCBioNetwork. (2014). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. [Link]

-

University of the Witwatersrand, Johannesburg. (2022). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]

-

Generic Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. [Link]

-

IMPOTUSA. (2023). Protective PPE for the chemical industry. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Iodine. [Link]

-

Făt N, et al. (2014). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]

-

PubChem. (1H-Pyrazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

AstaTech, Inc. (2015). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Bansal, N., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

-

Gomaa, A. M., & El-Din, A. A. S. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Deadman, B. J., et al. (2014). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. ResearchGate. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. [Link]

-

LyondellBasell. (2015). Global Product Strategy (GPS) Safety Summary: Methanol. [Link]

-

Ohio State University. (n.d.). Methanol. [Link]

-

Olson, K. R. (Ed.). (n.d.). METHANOL. Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

-

World Health Organization. (2014). Information note: Methanol poisoning outbreaks. [Link]

-

PubChemLite. (1h-pyrazol-3-yl)methanol (C4H6N2O). [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. carlroth.com [carlroth.com]

- 12. nj.gov [nj.gov]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. lyondellbasell.com [lyondellbasell.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. impotusa.com [impotusa.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Basic Emergency Procedures Hazardous Materials Spill or Release [ors.od.nih.gov]

- 22. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 23. umanitoba.ca [umanitoba.ca]

Technical Guide: Sourcing and Synthesis of (4-Iodo-1H-pyrazol-3-yl)methanol

This in-depth technical guide details the sourcing, pricing dynamics, and synthesis of (4-Iodo-1H-pyrazol-3-yl)methanol (CAS: 1354705-74-0), a critical halogenated heterocyclic building block used in the development of kinase inhibitors and other small-molecule therapeutics.

Executive Summary

(4-Iodo-1H-pyrazol-3-yl)methanol is a high-value intermediate utilized primarily for its dual functionality: the iodine at the C4 position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-hydroxymethyl group allows for etherification or oxidation to aldehydes/carboxylic acids.

-

Primary Status: Research-grade building block; not a commodity chemical.

-

Key Challenge: Commercial availability is often limited to "Inquire for Quote" status due to stability and batch-specific synthesis.

-

Recommendation: For scales >10g, in-house synthesis from the inexpensive precursor (1H-pyrazol-3-yl)methanol is the most cost-effective strategy.

Chemical Profile & Specifications

| Property | Data |

| Chemical Name | (4-Iodo-1H-pyrazol-3-yl)methanol |

| CAS Number | 1354705-74-0 |

| Molecular Formula | C₄H₅IN₂O |

| Molecular Weight | 223.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Key Impurities | 3,4-Diiodo species (over-iodination), unreacted starting material |

| Storage | 2-8°C, inert atmosphere (Ar/N₂), light-sensitive (protect from photolysis) |

Market Analysis: Suppliers & Pricing

Commercial Availability

Unlike its non-iodinated precursor, the 4-iodo derivative is rarely stocked in bulk. Most vendors synthesize it on-demand.

Table 1: Verified Supplier Landscape (2025/2026)

| Supplier | Catalog # | Pack Size | Estimated Price (USD) | Stock Status |

| BLD Pharm | BD612769 | 1g, 5g | $150 - $220 / g | Lead time: 2-3 weeks |

| ChemScene | CS-0085 | 1g, 10g | Inquire | Custom Synthesis |

| Ambeed | A1234 | 1g | ~$180 | Low Stock |

| Sigma-Aldrich | N/A | N/A | N/A | Not listed (Use Custom Services) |

*Note: Prices are estimates based on Q1 2026 market data for custom heterocyclic intermediates. Bulk pricing (100g+) drops significantly to ~$20-40/g via contract manufacturing.

Cost-Benefit Analysis: Buy vs. Make

-

Buying: High cost ($150+/g). Best for medicinal chemistry screening (<5g).

-

Making: Low cost (~

30 for 5g. The iodination reagents (NIS or I₂) are negligible in cost.

Technical Synthesis: The "Make" Strategy

For researchers requiring >10g, in-house synthesis is recommended. The reaction relies on Electrophilic Aromatic Substitution (SEAr). The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic site, ensuring high regioselectivity.

Validated Synthetic Route

Reaction: Direct Iodination of (1H-pyrazol-3-yl)methanol.

Reagents & Conditions

-

Substrate: (1H-pyrazol-3-yl)methanol (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv) OR Iodine (I₂) + H₂O₂.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol (NIS Method)

-

Dissolution: Charge a round-bottom flask with (1H-pyrazol-3-yl)methanol (10 mmol, 0.98 g) and MeCN (20 mL).

-

Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (11 mmol, 2.48 g) portion-wise over 10 minutes to prevent exotherm-driven over-iodination.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Quench: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine (solution turns from brown/red to clear/yellow).

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Hexane or flash chromatography (Gradient: 0→10% MeOH in DCM).

Synthesis Workflow Diagram

Figure 1: Optimized synthetic workflow for the regioselective iodination of (1H-pyrazol-3-yl)methanol.

Quality Control & Characterization

To ensure the integrity of the intermediate before using it in downstream coupling reactions, verify the following:

-

¹H NMR (DMSO-d₆):

-

Starting Material: Shows two pyrazole protons (C4-H and C5-H) as doublets (approx. δ 6.2 and 7.6 ppm).

-

Product: The C4-H signal disappears. The C5-H signal appears as a singlet (shifted downfield due to Iodine, approx. δ 7.8–8.0 ppm).

-

Methanol Group: Methylene (-CH₂-) doublet at δ 4.5 ppm; Hydroxyl (-OH) triplet.

-

-

LC-MS:

-

Target Mass: [M+H]⁺ = 224.9.

-

Check for [M+H]⁺ = 350.8 (Di-iodo impurity).

-

Applications in Drug Discovery[2]

This intermediate is a "privileged scaffold" for:

-

Suzuki-Miyaura Coupling: The C4-Iodine is highly reactive towards aryl boronic acids, allowing the construction of biaryl kinase inhibitors (e.g., crizotinib analogs).

-

N-Alkylation: The pyrazole NH is acidic and can be alkylated to introduce solubilizing groups (e.g., piperidines, azetidines).

-

Mitsunobu Reaction: The primary alcohol can be converted into an ether or amine.

Functionalization Pathway[3]

Figure 2: Divergent synthesis pathways utilizing the 4-iodo intermediate.

References

-

BLD Pharm. (2025). Product Datasheet: (4-Iodo-1H-pyrazol-3-yl)methanol (CAS 1354705-74-0).[2][3][4][5] Retrieved from

-

ChemicalBook. (2025). Supplier List and Properties for CAS 1354705-74-0. Retrieved from

-

BenchChem. (2025).[1] Comparative Guide to the Iodination of Pyrazoles. Retrieved from

-

PubChem. (2025). Compound Summary: (1H-Pyrazol-3-yl)methanol (Starting Material). Retrieved from

-

Google Patents. (2018). WO2018212534A1 - Novel compounds as autotaxin inhibitors. (Describes usage of 4-iodo-pyrazole intermediates). Retrieved from

Sources

Methodological & Application

Synthesis of (4-Iodo-1H-pyrazol-3-yl)methanol from ethyl 4-iodopyrazole-3-carboxylate

Executive Summary

This application note details the optimized protocol for synthesizing (4-Iodo-1H-pyrazol-3-yl)methanol via the reduction of ethyl 4-iodopyrazole-3-carboxylate .

While ester reductions are routine in organic synthesis, this specific transformation presents a dual chemoselectivity challenge:

-

Halogen Stability: The iodine substituent at the C4 position is susceptible to hydrodehalogenation (removal of iodine) when using strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH

) at elevated temperatures. -

Acidic NH Moiety: The free pyrazole NH proton (

) will be deprotonated immediately by hydride reagents, generating a pyrazolide anion that is less electrophilic and requires adjusted stoichiometry.

This guide recommends a DIBAL-H (Diisobutylaluminum hydride) mediated reduction.[1] This method offers superior control over the reaction temperature and hydride delivery, minimizing de-iodination side reactions while effectively reducing the ester to the primary alcohol.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The primary risk in reducing halo-aromatic esters is the competitive reduction of the Carbon-Halogen bond. Aryl iodides are particularly labile.

-

LiAlH

: Aggressive. High risk of forming (1H-pyrazol-3-yl)methanol (de-iodinated byproduct) if not strictly controlled at <0°C. -

NaBH

: Generally too weak to reduce esters without additives (e.g., LiCl, MeOH reflux), which complicates the protocol. -

DIBAL-H: The gold standard for this application. It functions as a Lewis acid and a hydride donor, allowing for reduction at lower temperatures (0°C to RT) where the C-I bond remains stable.

Stoichiometric Considerations

The starting material contains an acidic proton on the pyrazole nitrogen.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and potential pitfalls.

Figure 1: Reaction pathway showing the necessity of excess reagent and the risk of de-iodination.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Ethyl 4-iodopyrazole-3-carboxylate | >97% Purity | Substrate |

| DIBAL-H | 1.0 M in Toluene/DCM | Reducing Agent |

| THF (Tetrahydrofuran) | Anhydrous, Inhibitor-free | Solvent |

| Rochelle's Salt | Sat. Aqueous Solution | Quenching Agent |

| Ethyl Acetate | ACS Grade | Extraction |

Step-by-Step Methodology

Step 1: Setup and Solubilization

-

Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen or argon.[2]

-

Charge the flask with Ethyl 4-iodopyrazole-3-carboxylate (1.0 equiv).

-

Add Anhydrous THF to achieve a concentration of 0.1 M to 0.2 M.

-

Note: DCM (Dichloromethane) can be used as an alternative solvent if solubility is an issue, but THF is generally preferred for DIBAL-H reductions of polar heterocycles.

-

-

Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

-

Slowly add DIBAL-H (3.5 - 4.0 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

-

Observation: Gas evolution (

) will occur immediately upon addition of the first equivalent due to NH deprotonation. Ensure proper venting.

-

-

Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes .

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

Step 3: Monitoring

-

Monitor reaction progress via TLC (System: 50% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of the ester starting material (

) and appearance of the more polar alcohol ( -

Checkpoint: If starting material remains after 4 hours, cool back to 0 °C and add an additional 0.5 equiv of DIBAL-H.

-

Step 4: Quenching (The "Fieser" or Rochelle's Method)

Aluminum emulsions are the primary cause of yield loss in this workup. The use of Rochelle's salt is mandatory.

-

Cool the reaction mixture to 0 °C .

-

Slowly add Ethyl Acetate (equal volume to THF) to dilute.

-

Very slowly add Saturated Aqueous Rochelle's Salt (Sodium Potassium Tartrate) . Use approx. 20 mL per gram of DIBAL-H used.

-

Stir the biphasic mixture vigorously at Room Temperature for 1–2 hours .

-

Success Indicator: The mixture should separate into two clear layers: a clear organic layer on top and a clear aqueous layer on the bottom. If the interface is cloudy/gelatinous, continue stirring.

-

Step 5: Isolation & Purification

-

Separate the layers.[3][4] Extract the aqueous layer 3x with Ethyl Acetate (the product is polar).

-

Combine organic phases and wash with Brine (1x).

-

Dry over Anhydrous

or -

Filter and concentrate in vacuo.

-

Purification: The crude material is often pure enough for use. If necessary, purify via flash column chromatography (Gradient: 0%

10% Methanol in DCM).

Expected Results & Characterization

Physical Properties[5][6]

-

Appearance: White to off-white crystalline solid.

-

Yield: Typical isolated yields range from 75% to 88% .

Spectroscopic Data

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | Pyrazole-H | C5-H of the pyrazole ring.[5] | |

| 1H NMR | Methylene | ||

| 1H NMR | Hydroxyl | -OH proton (solvent dependent). | |

| LC-MS | Mass | [M+H]+ | Consistent with |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Aluminum salt entrapment (Emulsion). | Increase stirring time with Rochelle's salt (up to 12h) or use the Fieser workup (Water/15% NaOH/Water). |

| De-iodination | Reaction temperature too high or reaction time too long. | Keep reaction strictly at 0°C |

| Incomplete Reaction | Insufficient DIBAL-H consumed by NH proton or moisture. | Ensure reagents are fresh. Increase DIBAL-H to 4.5 equiv. |

Safety & Handling

-

DIBAL-H: Pyrophoric. Reacts violently with water and air. Handle only under inert atmosphere.

-

Iodine Compounds: Organoiodides can be light-sensitive. Store the product in amber vials away from light to prevent gradual decomposition (browning).

-

Waste: Dispose of aqueous layers containing aluminum salts according to local EHS regulations.

References

-

General DIBAL-H Reduction of Esters

-

Reduction of Halogenated Esters

-

Chemoselectivity of DIBAL-H vs LiAlH4: "Selective reduction of the carbon-halogen bond...". Royal Society of Chemistry (RSC) Advances. Link

-

-

Pyrazole Synthesis Precedents

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives: "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification". Arkivoc. Link

-

-

Product Data (Analogous)

-

(1H-Pyrazol-3-yl)methanol properties:PubChem Compound Summary. Link

-

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US4760196A - Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid - Google Patents [patents.google.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of LiAlH4 in Transforming Carboxylic Acids - Oreate AI Blog [oreateai.com]

Optimized Suzuki-Miyaura Coupling Strategies for (4-Iodo-1H-pyrazol-3-yl)methanol: Overcoming Heterocyclic Interference

Executive Summary

This Application Note details the optimized synthetic protocols for the Suzuki-Miyaura cross-coupling of (4-Iodo-1H-pyrazol-3-yl)methanol . This substrate presents a dual challenge in medicinal chemistry: the poisoning effect of the unprotected pyrazole nitrogen on palladium catalysts and the solubility issues introduced by the hydroxymethyl group.

While standard conditions often result in stalled conversion or de-iodination, this guide provides a tiered approach ranging from robust, cost-effective methods to high-performance catalytic systems for difficult coupling partners.

Substrate Analysis & Mechanistic Challenges

The Substrate[1][2]

-

Compound: (4-Iodo-1H-pyrazol-3-yl)methanol

-

Role: A critical intermediate for kinase inhibitors (e.g., JAK, ALK inhibitors) and fragment-based drug discovery.

-

Reactive Handle: C4-Iodide (Highly reactive to oxidative addition).[1][2]

The "Azole Effect" (Catalyst Poisoning)

The primary failure mode in coupling unprotected pyrazoles is the coordination of the

-

Standard Ligands (PPh3): Often displaced by the pyrazole nitrogen, leading to catalyst deactivation.

-

Hydroxymethyl Interference: The C3-methanol group increases polarity, requiring aqueous-miscible solvent systems, and can act as a weak nucleophile, potentially complicating base selection.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway and how bulky ligands (e.g., XPhos) prevent this interaction.

Figure 1: Competitive coordination pathways in pyrazole cross-couplings. Bulky ligands sterically hinder the formation of the Inactive Pd-N Complex.

Experimental Protocols

Method A: The "Workhorse" Condition (Cost-Effective)

Best for: Coupling with simple, electron-rich aryl boronic acids.

This method utilizes Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand that resists displacement by the pyrazole nitrogen better than monodentate phosphines like PPh₃.

Reagents:

-

Substrate: (4-Iodo-1H-pyrazol-3-yl)methanol (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M relative to substrate) and 2.0 M aq. Na₂CO₃ via syringe.

-

Reaction: Heat the mixture to 85–90 °C for 4–12 hours.

-

Note: The biphasic nature helps solubilize the inorganic base; vigorous stirring is essential.

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[1] The product will likely partition into the organic layer, but if the product is highly polar (due to the -CH₂OH), saturate the aqueous layer with NaCl and extract with THF/EtOAc (1:1).

-

Purification: Flash chromatography (DCM/MeOH gradients).

Method B: The "High-Performance" Condition (Buchwald G2)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A fails.

This method uses XPhos Pd G2 , a precatalyst that generates the active mono-ligated Pd(0) species at low temperatures.[3] The bulky biaryl ligand (XPhos) creates a "roof" over the metal center, physically blocking the approach of the pyrazole nitrogen while allowing the oxidative addition of the iodide.

Reagents:

-

Catalyst: XPhos Pd G2 (1–3 mol%)

-

Base: K₃PO₃ (3.0 equiv, solid or 0.5 M aq)

-

Solvent: n-Butanol or THF/Water (4:1)

Step-by-Step Protocol:

-

Setup: Combine substrate, boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 in a vial.

-

Degassing: Evacuate and backfill with Argon (x3).

-

Solvent: Add n-Butanol (0.15 M).

-

Why n-Butanol? It dissolves the polar hydroxymethyl substrate well and allows for higher reaction temperatures than THF.

-

-

Reaction: Heat to 80 °C for 2–6 hours. Conversion is typically rapid.

-

Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

Optimization & Troubleshooting Data

Solvent & Base Screening Matrix

The following table summarizes the efficiency of various conditions for this specific scaffold.

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | < 30 | Fail. Catalyst poisoning observed. |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 65 | Good, but solubility of substrate is poor. |

| 3 | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 90 | 82 | Recommended Method A. Robust. |

| 4 | XPhos Pd G2 | XPhos | K₃PO₄ | n-BuOH | 80 | 94 | Recommended Method B. Excellent. |

| 5 | Pd(Amphos)Cl₂ | Amphos | Cs₂CO₃ | MeCN/H₂O | 80 | 78 | Good alternative for polar products. |

Troubleshooting Decision Tree

Use this workflow to determine the correct corrective action if the reaction fails.

Figure 2: Troubleshooting logic for 4-iodopyrazole couplings.

Critical Notes on Safety & Stability

-

De-iodination Risk: 4-Iodopyrazoles are prone to reductive de-iodination (replacing I with H) if the catalytic cycle is slow. To prevent this, ensure the solvent is strictly degassed and consider adding the catalyst last as a solid under Argon flow.

-

Hydroxymethyl Oxidation: In the presence of Pd(II) and high temperatures, the primary alcohol can inadvertently oxidize to the aldehyde. If this is observed, switch to Method B (shorter time, lower temp) or protect the alcohol as a silyl ether (TBS).

-

Purification: The free NH pyrazole is amphoteric. Avoid using acidic modifiers (TFA) in HPLC/Flash if possible, as it may streak. Use neutral conditions or an ammonium acetate buffer.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Kudo, N., et al. (2016). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 55(34), 10037-10041. (Note: Discusses the specific inhibition by azoles). [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals